1-Iodo-2-ethylbutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

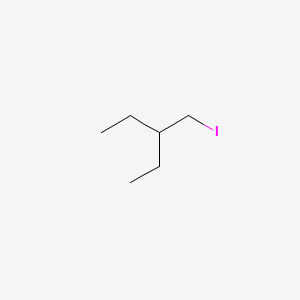

1-Iodo-2-ethylbutane is a chemical compound with the molecular formula C6H13I . It is similar to 1-Iodo-2-methylbutane .

Molecular Structure Analysis

The molecular structure of 1-Iodo-2-ethylbutane consists of 6 carbon atoms, 13 hydrogen atoms, and 1 iodine atom . It is similar to the structure of 1-Iodo-2-methylbutane .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-2-ethylbutane include a molecular weight of 212.07 . Other properties like boiling point, melting point, and density are also important but not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Conformational Isomerism Studies

1-Iodo-2-ethylbutane has been a subject of interest in the study of conformational isomerism. Research using high-resolution rotational spectroscopy has led to the determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants of its conformers. This provides valuable insights into the behavior of iodo- and bromoalkanes in different chemical environments (Arsenault et al., 2017).

Vapor Pressure Measurement

The vapor pressure of organic iodides, including compounds similar to 1-Iodo-2-ethylbutane, has been measured to understand their physical properties. This kind of research is essential for applications in various technological fields (Fulem et al., 2010).

Halogen Bonding Studies

Research on halogen bonding in iodo-perfluoroalkane/pyridine mixtures, including compounds structurally related to 1-Iodo-2-ethylbutane, has been conducted. This helps in understanding the fundamental interactions at the molecular level, which is crucial for designing new materials and chemical reactions (Fan et al., 2009).

Surface Chemistry

Studies on the chemistry of alkyl iodides, including 1-Iodo-2-ethylbutane, on copper surfaces have been conducted to understand their thermal chemistry and decomposition pathways. This research is significant for applications in surface science and catalysis (Jenks & Bent, 2000).

Synthesis of Liquid Crystal Materials

1-Iodo-2-ethylbutane has been used in synthesizing new ferroelectric liquid crystal materials. This shows its applicability in the field of material science, particularly in the development of advanced liquid crystal displays (Tsai & Yang, 1993).

Nanocrystalline MgO Reactions

The reaction of 1-Iodo-2-ethylbutane with nanocrystalline MgO has been explored to understand catalytic dehydroiodination. This research contributes to the field of catalysis and materials science (Mishakov et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

3-(iodomethyl)pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-3-6(4-2)5-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQKJFCXOKMBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-ethylbutane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)

![4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2879538.png)

![N-(3-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2879540.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)